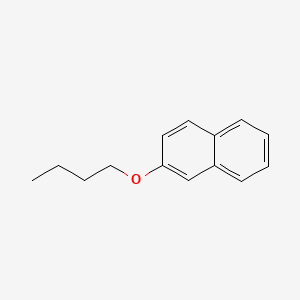

2-Butoxynaphthalene

Description

Properties

IUPAC Name |

2-butoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMIQAIIIBPTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065093 | |

| Record name | Naphthalene, 2-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; sweet fruity floral berry aroma | |

| Record name | Butyl beta-naphthyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2117/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in non-polar organic solvents and fats, Slightly soluble (in ethanol) | |

| Record name | Butyl beta-naphthyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2117/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10484-56-7 | |

| Record name | 2-Butoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10484-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl beta-naphthyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 2-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL .BETA.-NAPHTHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8O56IV62A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butoxynaphthalene: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-butoxynaphthalene, a key chemical intermediate. The document details its chemical structure and properties, provides a detailed experimental protocol for its synthesis via the Williamson ether synthesis, outlines a general method for its analysis, and discusses its applications, particularly its role as a precursor in the development of potentially bioactive molecules.

Chemical Structure and Identification

2-Butoxynaphthalene, also known as butyl β-naphthyl ether, is an aromatic ether. Its structure consists of a naphthalene (B1677914) ring substituted with a butoxy group at the second position.

Physicochemical Properties

The properties of 2-butoxynaphthalene are summarized in the table below, providing key data for laboratory and industrial applications.

| Property | Value | Citations |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Odor | Sweet, fruity, floral (reminiscent of berry, strawberry, raspberry) | [1] |

| Melting Point | 35-36 °C | [1] |

| Boiling Point | 147-150 °C (at 4 Torr) | [1] |

| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 123.5 ± 8.5 °C | [1] |

| Solubility | Slightly soluble in Acetonitrile and Chloroform | [1] |

| LogP (Octanol-Water) | 4.96 (Predicted) | [1] |

Synthesis of 2-Butoxynaphthalene

The most common and efficient method for the synthesis of 2-butoxynaphthalene is the Williamson ether synthesis.[3] This Sₙ2 reaction involves the deprotonation of 2-naphthol (B1666908) to form a nucleophilic naphthoxide ion, which then attacks an alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane.[3][4]

This protocol is adapted from established laboratory procedures for the synthesis of 2-butoxynaphthalene.[3][5]

Materials:

-

2-Naphthol (1.0 g, 6.9 mmol)

-

Sodium hydroxide (B78521) (NaOH) (0.56 g, 14 mmol)[3]

-

Ethanol (B145695) (EtOH) (20 mL)

-

1-Iodobutane (1.0 mL, 8.8 mmol) or 1-Bromobutane[5]

-

Ice

-

Deionized water

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-naphthol (6.9 mmol), sodium hydroxide (14 mmol), and ethanol (20 mL).[3]

-

Heat the mixture to reflux with stirring until all the solids have dissolved, forming the sodium 2-naphthoxide intermediate.[3][5]

-

Allow the solution to cool slightly, then add the alkyl halide (e.g., 1-iodobutane, 8.8 mmol) dropwise through the condenser.[3]

-

Heat the reaction mixture back to reflux and maintain for 1 hour.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture over a beaker containing approximately 25 g of ice to precipitate the crude product.[3]

-

Collect the white precipitate by vacuum filtration and wash the solid with cold deionized water.[3][4]

-

Dry the product under vacuum to obtain the final 2-butoxynaphthalene.[3]

Analytical Methods

The purity and identity of synthesized 2-butoxynaphthalene can be assessed using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like naphthalene derivatives.

The following is a general protocol that can be adapted for the analysis of 2-butoxynaphthalene.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A non-polar capillary column (e.g., 5% phenyl polymethylsiloxane).

Procedure:

-

Sample Preparation: Dissolve a small amount of the synthesized 2-butoxynaphthalene in a suitable solvent, such as ethyl acetate (B1210297) or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

GC Separation:

-

Inlet Temperature: 250 °C

-

Oven Program: Start at an initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).

-

Data Analysis: Identify the 2-butoxynaphthalene peak based on its retention time and compare its mass spectrum with a reference spectrum.

-

Applications in Research and Drug Development

2-Butoxynaphthalene serves as a valuable building block in various fields:

-

Fragrance Industry: It is utilized as a flavoring and fragrance agent due to its characteristic sweet and fruity odor.[1]

-

Materials Science: It can be used as a precursor for the synthesis of functional polymers and dyes.[1]

-

Drug Development: 2-Butoxynaphthalene is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. By modifying its structure, researchers can develop derivatives with specific biological activities, such as anti-inflammatory and antibacterial properties.[1] While some complex naphthalene-based compounds have been investigated as inhibitors of signaling proteins like cyclin-dependent kinase 2 (CDK2), there is currently no direct evidence to suggest that 2-butoxynaphthalene itself is an active modulator of specific signaling pathways. Its primary role in drug development is that of a foundational scaffold for the synthesis of novel drug candidates.

Safety and Handling

2-Butoxynaphthalene is classified as a hazardous substance and requires careful handling.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 2-Butoxynaphthalene from 2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-butoxynaphthalene from 2-naphthol (B1666908), a common transformation in organic chemistry with applications in the development of flavoring agents and other specialty chemicals. The primary method detailed is the Williamson ether synthesis, a robust and widely utilized reaction for forming ethers.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of 2-butoxynaphthalene from 2-naphthol is a classic example of the Williamson ether synthesis. This reaction proceeds via a two-step mechanism. First, the weakly acidic hydroxyl group of 2-naphthol is deprotonated by a strong base, typically sodium hydroxide (B78521), to form the sodium 2-naphthoxide salt. This salt contains the highly nucleophilic 2-naphthoxide anion. In the second step, this anion acts as a nucleophile and attacks an alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane (B1219991), in a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile displaces the halide leaving group, forming the desired ether product, 2-butoxynaphthalene.[1][2][3][4]

The overall reaction is as follows:

2-Naphthol + Sodium Hydroxide → Sodium 2-Naphthoxide + Water

Sodium 2-Naphthoxide + 1-Butyhalide → 2-Butoxynaphthalene + Sodium Halide

Quantitative Data Summary

The following table summarizes typical reactant quantities and reaction conditions for the synthesis of 2-butoxynaphthalene. These values are derived from various experimental protocols and can be scaled as needed.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Naphthol | 1.0 equivalent | Starting material |

| Sodium Hydroxide (NaOH) | 1.0 - 2.1 equivalents | Base for deprotonation |

| 1-Bromobutane or 1-Iodobutane | 1.1 - 1.3 equivalents | Alkylating agent |

| Solvent | ||

| Ethanol (B145695) | ~20 mL per gram of 2-naphthol | Common solvent for the reaction |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 78 °C for ethanol) | To ensure a sufficient reaction rate |

| Reaction Time | 1 - 2 hours | Varies depending on specific conditions |

| Work-up | ||

| Precipitation | Poured into ice water | Product is insoluble in water |

| Purification | Vacuum filtration, washing with cold water | To isolate the crude product |

Detailed Experimental Protocols

Two representative experimental protocols for the synthesis of 2-butoxynaphthalene are provided below.

Protocol 1: Synthesis using 1-Bromobutane

This protocol is adapted from standard undergraduate and graduate-level organic chemistry laboratory procedures.[2][5]

Materials:

-

2-Naphthol

-

Sodium Hydroxide (pellets or crushed)

-

1-Bromobutane

-

Ethanol

-

Ice

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Deprotonation of 2-Naphthol:

-

In a round-bottom flask equipped with a magnetic stir bar, combine 2-naphthol (e.g., 6.9 mmol, 1.0 g) and ethanol (e.g., 20 mL).

-

While stirring, add crushed sodium hydroxide (e.g., 14 mmol, 0.56 g).[3][5]

-

Attach a reflux condenser and heat the mixture to reflux with stirring until all the solids have dissolved. This typically takes about 10-15 minutes.

-

-

SN2 Reaction:

-

After the dissolution is complete, allow the mixture to cool slightly.

-

Add 1-bromobutane (e.g., 8.8 mmol, 0.95 mL) dropwise to the reaction mixture through the top of the condenser.

-

Heat the mixture back to reflux and maintain reflux for 1 hour.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice (approximately 25-50 g).[3] A white precipitate of 2-butoxynaphthalene should form.

-

Stir the mixture until most of the ice has melted to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with several portions of cold deionized water to remove any remaining sodium hydroxide and sodium bromide.

-

Continue to draw air through the funnel for 10-15 minutes to help dry the product.

-

-

Drying and Characterization:

-

Transfer the product to a watch glass and allow it to air dry completely. For faster drying, a desiccator can be used.

-

Determine the yield, melting point, and characterize the product using spectroscopic methods (e.g., IR, NMR) if required. The melting point of 2-butoxynaphthalene is approximately 33-35 °C.

-

Protocol 2: Synthesis using 1-Iodobutane

This protocol utilizes 1-iodobutane, which is a more reactive alkylating agent than 1-bromobutane.

Materials:

-

2-Naphthol

-

Sodium Hydroxide

-

1-Iodobutane

-

Ethanol

-

Ice

-

Deionized Water

Procedure:

-

Formation of Sodium 2-Naphthoxide:

-

Alkylation:

-

Let the solution cool slightly before slowly adding 1-iodobutane (e.g., 8 mmol, 0.91 mL).

-

Heat the mixture under reflux for 1 hour.[3]

-

-

Isolation and Purification:

-

After cooling, pour the reaction mixture over approximately 25 g of ice in a beaker, which will cause the 2-butoxynaphthalene to precipitate.[3]

-

Wash the reaction flask with cold water and add the washings to the beaker.

-

Stir the contents until most of the ice has melted.

-

Filter the white solid under vacuum and wash it with cold water.[3]

-

Dry the product, first by drawing air through it in the funnel, and then in a desiccator.[3]

-

Visualizing the Process

Reaction Pathway

The following diagram illustrates the two-step mechanism of the Williamson ether synthesis for producing 2-butoxynaphthalene.

Caption: Reaction mechanism for the synthesis of 2-butoxynaphthalene.

Experimental Workflow

This diagram outlines the general experimental workflow from starting materials to the final product.

Caption: A typical experimental workflow for the synthesis.

Phase-Transfer Catalysis Approach

An alternative approach for this synthesis involves phase-transfer catalysis (PTC). This technique is particularly useful for reactions where the reactants are in immiscible phases, such as an aqueous phase containing the nucleophile and an organic phase with the substrate.[6] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transport of the nucleophile (naphthoxide) from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[6] This can lead to milder reaction conditions, reduced reaction times, and potentially higher yields. While less commonly detailed for this specific synthesis in introductory texts, it is a powerful technique in industrial applications.[7]

Safety Considerations

-

Sodium Hydroxide: Corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethanol: Flammable liquid. Keep away from open flames and ignition sources.

-

1-Bromobutane and 1-Iodobutane: Harmful if swallowed or inhaled. Avoid contact with skin and eyes. Work in a well-ventilated fume hood.

-

2-Naphthol: Harmful if swallowed and can cause skin irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

References

- 1. m.youtube.com [m.youtube.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. chemistry-online.com [chemistry-online.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Solved EXPERIMENT 10 SYNTHESIS OF 2-BUTOXYNAPHTHALENE | Chegg.com [chegg.com]

- 6. benchchem.com [benchchem.com]

- 7. phasetransfer.com [phasetransfer.com]

A Technical Guide to the Williamson Ether Synthesis of 2-Butoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the mechanism, experimental protocols, and quantitative aspects of the Williamson ether synthesis for preparing 2-butoxynaphthalene, a compound of interest in various chemical and industrial applications.

Core Concepts: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and asymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This synthesis involves the reaction of an alkoxide or phenoxide ion with a primary alkyl halide.[1]

In the synthesis of 2-butoxynaphthalene, the reaction involves two key steps:

-

Deprotonation: A strong base, typically sodium hydroxide, deprotonates the hydroxyl group of 2-naphthol (B1666908). This generates a nucleophilic 2-naphthoxide ion.[3][4] The acidity of the phenolic proton of 2-naphthol (pKa ≈ 9.5) is significantly higher than that of a typical alcohol, facilitating its deprotonation.[5]

-

Nucleophilic Attack: The newly formed 2-naphthoxide ion then acts as a nucleophile, attacking the primary alkyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) in an SN2 fashion.[3][4] This concerted step involves the backside attack of the nucleophile on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of the ether linkage.[1][2]

Reaction Mechanism and Workflow

The overall reaction and the detailed mechanism are outlined below.

Caption: Logical workflow of the Williamson ether synthesis for 2-butoxynaphthalene.

The detailed electron-pushing mechanism is illustrated in the following diagram.

Caption: Detailed mechanism of the Williamson ether synthesis of 2-butoxynaphthalene.

Quantitative Data Summary

The following table summarizes the reactant quantities and reaction conditions from various experimental protocols.

| Reactant | Experiment 1 [3] | Experiment 2 [4] | Experiment 3 [6] | Experiment 4 [7] |

| 2-Naphthol | 150 mg (1.04 mmol) | 1 g (6.9 mmol) | 6.9 mmol | 0.200 g (1.39 mmol) |

| Sodium Hydroxide | 87 mg (2.18 mmol) | 0.56 g (14 mmol) | 14 mmol | 0.064 g (1.6 mmol) |

| Alkyl Halide | 0.15 mL 1-bromobutane (1.35 mmol) | 1 mL 1-iodobutane (B1219991) (8 mmol) | 8.8 mmol 1-bromobutane | Not specified |

| Solvent | 2.5 mL Ethanol | 20 mL Ethanol | 20.0 mL Ethanol | 3 mL absolute Ethanol |

| Reflux Time | 10 min (dissolution) + 50 min (reaction) | 1 hour | 20 minutes | 25 minutes |

| Product Yield | Not specified | Not specified | Not specified | Not specified |

Note: One source mentioned a reaction with 0.45 g of 2-naphthol yielding 0.24 g of 2-butoxynaphthalene, but the detailed protocol was not provided.[8]

Experimental Protocols

Below are detailed methodologies for the synthesis of 2-butoxynaphthalene.

Protocol A

Adapted from Chemistry Online.[4]

-

Reaction Setup: To a 100 mL two-neck flask, add 1 g (6.9 mmol) of 2-naphthol, 0.56 g (14 mmol) of sodium hydroxide, and 20 mL of ethanol.

-

Dissolution: Heat the mixture under reflux until all reagents are completely dissolved.

-

Addition of Alkyl Halide: Allow the solution to cool slightly, then slowly add 1 mL (8 mmol) of 1-iodobutane.

-

Reaction: Heat the mixture under reflux for 1 hour.

-

Workup and Isolation: After cooling, pour the reaction mixture into a 250 mL beaker containing approximately 25 g of ice. A white precipitate of 2-butoxynaphthalene should form.

-

Filtration: Collect the solid product by vacuum filtration, washing with cold water.

-

Drying: Dry the solid product in a desiccator for 24 hours.

Protocol B

Adapted from a university laboratory manual.[3]

-

Reaction Setup: In a 5 mL conical reaction vial equipped with a spin vane, combine 150 mg of 2-naphthol and 2.5 mL of ethanol.

-

Base Addition: While stirring, add 87 mg of crushed solid sodium hydroxide.

-

Initial Reflux: Equip the vial with an air condenser and heat the solution to reflux for 10 minutes.

-

Addition of Alkyl Halide: Allow the solution to cool to at least 60 °C, then add 0.15 mL of 1-bromobutane via syringe.

-

Reaction Reflux: Reattach the air condenser and heat the reaction to reflux for 50 minutes.

-

Precipitation: Cool the reaction vial to at least 50 °C and add ice to bring the total volume to approximately 5 mL. Place the vial in an ice bath for 10 minutes to precipitate the product.

-

Filtration: Collect the solid product using a Hirsch funnel and vacuum filtration.

-

Washing and Drying: Rinse the reaction vial with 1-2 mL of ice-cold water and add this to the Hirsch funnel. Draw air through the solid for 5-10 minutes to dry.

Characterization of 2-Butoxynaphthalene

The successful synthesis of 2-butoxynaphthalene can be confirmed through various analytical techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum of the product will show the disappearance of the broad O-H stretch from the starting material, 2-naphthol, and the appearance of C-O-C stretching frequencies characteristic of an ether.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.

-

Melting Point: The melting point of the purified product can be compared to the literature value.

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the product.[5][6] 2-butoxynaphthalene is less polar than 2-naphthol and will therefore have a higher Rf value.[5][7]

Potential Side Reactions

The primary side reaction in the Williamson ether synthesis is elimination (E2), which can compete with the desired SN2 reaction. However, the use of a primary alkyl halide like 1-bromobutane or 1-iodobutane minimizes the likelihood of elimination.[2] Steric hindrance around the electrophilic carbon or the use of a bulky nucleophile can favor elimination.

This guide provides a comprehensive overview of the Williamson ether synthesis of 2-butoxynaphthalene, intended to be a valuable resource for professionals in research and development. The provided protocols and mechanistic details offer a solid foundation for the successful synthesis and characterization of this ether.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. chemistry-online.com [chemistry-online.com]

- 5. youtube.com [youtube.com]

- 6. Solved EXPERIMENT 10 SYNTHESIS OF 2-BUTOXYNAPHTHALENE | Chegg.com [chegg.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Solved Consider the Williamson ether synthesis between | Chegg.com [chegg.com]

An In-depth Technical Guide to the Physical Properties of 2-Butoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Butoxynaphthalene, a significant compound in the fragrance, pharmaceutical, and materials science industries. This document outlines its melting and boiling points, supported by detailed experimental protocols for their determination.

Core Physical Properties of 2-Butoxynaphthalene

2-Butoxynaphthalene, also known by synonyms such as Butyl β-naphthyl ether and Fragarol, is a white to off-white solid at room temperature with a characteristic sweet, fruity, and floral aroma. Its physical properties are crucial for its application and synthesis.

Quantitative Data Summary

The melting and boiling points of 2-Butoxynaphthalene have been determined and reported across various sources. A summary of these values is presented below for clear comparison.

| Physical Property | Value | Conditions |

| Melting Point | 31.5-32 °C[1] | Not Specified |

| 35-36 °C[2][3][4] | Not Specified | |

| Boiling Point | 147-150 °C[1][2][3][4] | at 4 Torr |

| 314-316 °C[5] | at 760 mmHg | |

| 315.3 ± 11.0 °C[2] | at 760 mmHg |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the melting and boiling points of an organic compound such as 2-Butoxynaphthalene.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a common and accurate technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of 2-Butoxynaphthalene is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The following protocol outlines the micro boiling point determination using a Thiele tube.

Apparatus:

-

Thiele tube

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: A small amount (a few drops) of liquid 2-Butoxynaphthalene is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the heating oil within the Thiele tube. The oil level should be above the sample level but below the opening of the test tube.

-

Heating: The side arm of the Thiele tube is heated gently and slowly.

-

Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the synthesis and physical property determination of 2-Butoxynaphthalene.

References

Spectroscopic Profile of 2-Butoxynaphthalene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butoxynaphthalene, a significant compound in fragrance and chemical synthesis industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-Butoxynaphthalene. While a complete, publicly accessible dataset is not available, this guide compiles authenticated partial data and expected values based on the chemical structure.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) data provides insight into the hydrogen environments within the molecule.

Table 1: ¹H NMR Data for 2-Butoxynaphthalene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | Aromatic Protons (7H) |

| Data not available | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| Data not available | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| Data not available | Multiplet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| Data not available | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for 2-Butoxynaphthalene

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Naphthalene Ring Carbons (10C) |

| Data not available | Butoxy Chain Carbons (4C) |

Note: A full, publicly accessible peak list for the ¹³C NMR spectrum of 2-Butoxynaphthalene is not available. The data is reported to be held in commercial databases.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 2-Butoxynaphthalene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 3000 - 2800 | Strong | Aliphatic C-H Stretch (Butoxy group) |

| ~ 1600, 1500, 1450 | Medium-Strong | Aromatic C=C Bending |

| ~ 1300 - 1000 | Strong | C-O (Ether) Stretch |

Note: The spectrum of 2-butoxynaphthalene is distinguished from its precursor, 2-naphthol, by the absence of a broad O-H stretching band around 3200-3600 cm⁻¹[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of 2-Butoxynaphthalene is 200.28 g/mol [2].

Table 4: Mass Spectrometry Data for 2-Butoxynaphthalene (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Assignment |

| ~ 200 | Moderate | Molecular Ion [M]⁺ |

| ~ 144 | Base Peak (100%) | [M - C₄H₈]⁺ (Loss of butene via McLafferty rearrangement) |

| ~ 115 | Low | [C₉H₇]⁺ (Naphthyl fragment) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A likely experimental setup for obtaining ¹H and ¹³C NMR spectra of 2-Butoxynaphthalene would be as follows:

-

Sample Preparation: A small amount of 2-Butoxynaphthalene is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: The solution is transferred to an NMR tube.

-

Data Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample like 2-Butoxynaphthalene, the thin solid film method is a common and effective technique:

-

Sample Preparation: A small amount of solid 2-Butoxynaphthalene is dissolved in a volatile organic solvent, such as methylene (B1212753) chloride or acetone.

-

Film Deposition: A drop of this solution is placed onto the surface of a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: The solvent is allowed to evaporate, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: A background spectrum of the clean, empty sample compartment is first recorded. The salt plate with the sample film is then placed in the spectrometer's sample holder, and the infrared spectrum is recorded.

Mass Spectrometry (MS)

Electron Ionization (EI) coupled with Gas Chromatography (GC) is a standard method for the analysis of volatile and semi-volatile organic compounds like 2-Butoxynaphthalene.

-

Sample Introduction: A dilute solution of 2-Butoxynaphthalene in a volatile solvent is injected into the gas chromatograph. The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller, charged ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship of the data in structure elucidation.

Caption: Experimental workflow for spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic data for structure confirmation.

References

An In-depth Technical Guide to 2-Butoxynaphthalene (CAS: 10484-56-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butoxynaphthalene, a significant chemical intermediate in various industrial and research applications. The document details its physicochemical properties, synthesis methodologies, and potential applications, with a focus on its role in the development of new chemical entities.

Core Compound Information

2-Butoxynaphthalene, also known as Butyl β-naphthyl ether or Fragarol, is an aromatic ether characterized by a naphthalene (B1677914) ring substituted with a butoxy group.[1] Its unique structural and chemical properties make it a valuable precursor in the synthesis of more complex molecules.[2][3]

Physicochemical Properties

The fundamental physicochemical characteristics of 2-Butoxynaphthalene are summarized in the table below, providing a quantitative basis for its handling, application, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 10484-56-7 | [4] |

| Molecular Formula | C₁₄H₁₆O | [4] |

| Molecular Weight | 200.28 g/mol | [4] |

| Appearance | White to Off-White Solid / Crystalline Powder | [2][4] |

| Odor | Sweet, fruity, floral (reminiscent of berry, strawberry) | [2][4] |

| Melting Point | 35-36 °C | [4] |

| Boiling Point | 147-150 °C (at 4 Torr); 315.3 ± 11.0 °C (at 760 mmHg) | [4] |

| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 123.5 ± 8.5 °C | [4] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents, fats, slightly soluble in Acetonitrile and Chloroform. | [2][4] |

| LogP (Octanol-Water Partition Coefficient) | 4.96 | [4] |

Synthesis and Experimental Protocols

The primary synthetic route to 2-Butoxynaphthalene is the Williamson ether synthesis, an Sₙ2 reaction involving an alkoxide and an alkyl halide.[1][5] This method is valued for its versatility in producing both symmetrical and asymmetrical ethers.[4]

Williamson Ether Synthesis of 2-Butoxynaphthalene

This reaction proceeds in two main stages: the deprotonation of 2-naphthol (B1666908) to form a nucleophilic naphthoxide ion, followed by the nucleophilic attack of this ion on an alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane.[1][4][5]

Reaction Mechanism:

-

Deprotonation: 2-Naphthol is treated with a strong base, typically sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOMe), in a suitable solvent like ethanol (B145695) or acetonitrile. The base abstracts the acidic proton from the hydroxyl group of 2-naphthol, forming the sodium 2-naphthoxide salt and water.[1][4] This step is crucial as it generates a much stronger nucleophile (the naphthoxide ion) from a relatively weak one (2-naphthol).[6]

-

Sₙ2 Attack: The highly nucleophilic 2-naphthoxide ion then attacks the primary carbon of the butyl halide (e.g., 1-bromobutane). This nucleophilic substitution reaction results in the formation of 2-Butoxynaphthalene and a sodium halide salt as a byproduct.[1][5]

References

Solubility Profile of 2-Butoxynaphthalene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 2-butoxynaphthalene, a key intermediate in the fragrance and pharmaceutical industries. While quantitative solubility data in common organic solvents is not extensively available in published literature, this document summarizes the existing qualitative information. Furthermore, it offers comprehensive, standardized experimental protocols for researchers to determine the precise solubility of 2-butoxynaphthalene in various solvents. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development, enabling them to conduct informed solvent selection and experimental design.

Introduction

2-Butoxynaphthalene (also known as Butyl β-naphthyl ether or Fragarol) is an aromatic ether characterized by a naphthalene (B1677914) ring substituted with a butoxy group.[1][2] Its unique physicochemical properties, including its sweet, fruity, and floral aroma, have led to its widespread use in the fragrance industry.[1][2] Beyond its olfactory applications, 2-butoxynaphthalene serves as a crucial intermediate in the synthesis of various organic compounds, with potential applications in materials science and as a precursor for pharmaceutical agents.[3] A thorough understanding of its solubility in common organic solvents is paramount for its application in synthesis, purification, and formulation development.

This guide addresses the current gap in publicly available quantitative solubility data for 2-butoxynaphthalene and provides the necessary tools for researchers to generate this critical information in their own laboratories.

Solubility Data

A comprehensive review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for 2-butoxynaphthalene in a wide array of common organic solvents. The available information is primarily qualitative, indicating general solubility in certain solvent classes. This underscores the need for experimental determination of solubility for specific applications.

Table 1: Summary of Qualitative and Limited Quantitative Solubility Data for 2-Butoxynaphthalene

| Solvent Class | Specific Solvent | Qualitative Solubility | Quantitative Solubility (at 25 °C) |

| Alcohols | Ethanol | Soluble, Slightly soluble[1][2][4] | Data not available |

| Methanol | Soluble | Data not available | |

| Ethers | Diethyl Ether | Soluble[1] | Data not available |

| Nitriles | Acetonitrile | Slightly soluble[3][5][6][7][8] | Data not available |

| Halogenated Solvents | Chloroform | Slightly soluble[3][5][6][7][8] | Data not available |

| Non-polar Solvents | General | Soluble in non-polar organic solvents and fats[1][2] | Data not available |

| Aqueous Solvents | Water | Insoluble, Practically insoluble[1][2][7][9] | 4.036 mg/L (estimated)[4], 0.013 g/L (calculated)[9] |

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise and reliable solubility data for 2-butoxynaphthalene, two standard experimental protocols are detailed below: the Equilibrium (Shake-Flask) Method and the Gravimetric Method.

Equilibrium (Shake-Flask) Method

This method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[10][11][12] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

3.1.1. Materials and Equipment

-

2-Butoxynaphthalene (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.1.2. Procedure

-

Preparation: Add an excess amount of solid 2-butoxynaphthalene to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or incubator. Agitate the mixture at a consistent speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[10][13] The time required for equilibration may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration no longer changes.[13]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[10]

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of 2-butoxynaphthalene in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of 2-butoxynaphthalene in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)

Gravimetric Method

The gravimetric method is a simpler, yet effective, technique for determining solubility that relies on the mass of the dissolved solute.[14][15][16]

3.2.1. Materials and Equipment

-

2-Butoxynaphthalene (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Conical flask or beaker

-

Stirring rod or magnetic stirrer

-

Filtration apparatus (funnel and filter paper)

-

Evaporating dish

-

Oven

3.2.2. Procedure

-

Saturation: Add an excess amount of 2-butoxynaphthalene to a known volume or mass of the solvent in a conical flask. Stir the mixture vigorously for an extended period to ensure the solution is saturated.[14]

-

Filtration: Filter the saturated solution to remove the undissolved solid.[14]

-

Sample Collection: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear filtrate into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.[14]

-

Evaporation: Gently heat the evaporating dish to evaporate the solvent, leaving behind the dissolved 2-butoxynaphthalene as a solid residue.[14][16]

-

Drying and Weighing: Place the evaporating dish in an oven at a temperature below the melting point of 2-butoxynaphthalene (31-33 °C) to ensure all solvent has evaporated.[1] Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.[14]

-

Calculation: The solubility can be expressed in various units. For example, to express solubility in grams of solute per 100 g of solvent:

Mass of dissolved solute = (Mass of dish + residue) - (Mass of empty dish) Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue) Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) × 100

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of 2-butoxynaphthalene using the equilibrium method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While there is a notable absence of comprehensive quantitative solubility data for 2-butoxynaphthalene in common organic solvents within the public domain, this technical guide provides the necessary framework for researchers to address this gap. By employing the detailed equilibrium (shake-flask) or gravimetric methods, scientists and drug development professionals can generate reliable and accurate solubility data tailored to their specific needs. This will facilitate more efficient process development, formulation design, and overall research progress involving this versatile compound. It is recommended that future studies focus on systematically determining and publishing the solubility of 2-butoxynaphthalene in a range of pharmaceutically and industrially relevant solvents at various temperatures to create a valuable public resource.

References

- 1. echemi.com [echemi.com]

- 2. Butyl beta-naphthyl ether | C14H16O | CID 82664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2 Butoxynaphthalene | Manufacturer | COA & MSDS [industrochem.com]

- 4. butyl 2-naphthyl ether, 10484-56-7 [thegoodscentscompany.com]

- 5. 2-Butoxynaphthalene|lookchem [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. Cas 10484-56-7,2-BUTOXYNAPHTHALENE | lookchem [lookchem.com]

- 8. 2-BUTOXYNAPHTHALENE | 10484-56-7 [chemicalbook.com]

- 9. CAS # 10484-56-7, 2-Butoxynaphthalene, Butyl beta-naphthyl ether, Fragarol, beta-Naphthol butyl ether - chemBlink [chemblink.com]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. pharmajournal.net [pharmajournal.net]

The Versatility of 2-Butoxynaphthalene in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butoxynaphthalene, a derivative of naphthalene (B1677914), is a versatile organic compound with a growing range of applications in synthetic organic chemistry. While traditionally recognized for its use as a fragrance and flavoring agent, its unique structural and photophysical properties have led to its emergence as a valuable building block in the development of pharmaceuticals, advanced materials, and fluorescent probes. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of 2-butoxynaphthalene, with a focus on its utility for researchers and professionals in the field of organic and medicinal chemistry.

Synthesis of 2-Butoxynaphthalene

The most common and efficient method for the synthesis of 2-butoxynaphthalene is the Williamson ether synthesis.[1][2][3][4][5] This SN2 reaction involves the deprotonation of 2-naphthol (B1666908) to form a nucleophilic naphthoxide ion, which then undergoes nucleophilic attack on an alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane (B1219991).[1][4]

Reaction Mechanism and Workflow

The synthesis proceeds in two main steps:

-

Deprotonation of 2-Naphthol: 2-Naphthol is treated with a strong base, typically sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOMe), in a suitable solvent like ethanol (B145695) or acetonitrile.[1][6] This acid-base reaction generates the sodium 2-naphthoxide salt, a potent nucleophile.[4]

-

Nucleophilic Substitution (SN2): The 2-naphthoxide ion then reacts with an alkylating agent, such as 1-bromobutane, 1-iodobutane, or butyl tosylate, via an SN2 mechanism to yield 2-butoxynaphthalene.[2][4][7]

The overall workflow for the synthesis of 2-butoxynaphthalene is depicted in the following diagram:

Caption: General workflow for the synthesis of 2-butoxynaphthalene via Williamson ether synthesis.

Experimental Protocols

Protocol 1: Synthesis using 1-Iodobutane [5]

-

To a 100 mL two-neck flask, add 2-naphthol (1.0 g, 6.9 mmol), sodium hydroxide (0.56 g, 14 mmol), and ethanol (20 mL).

-

Heat the mixture under reflux until all reagents are completely dissolved.

-

Allow the mixture to cool slightly and then slowly add 1-iodobutane (1.0 mL, 8.8 mmol).

-

Heat the mixture under reflux for 1 hour.

-

After cooling, pour the reaction mixture into a beaker containing approximately 25 g of ice to precipitate the product.

-

Collect the white precipitate of 2-butoxynaphthalene by vacuum filtration, wash with cold water, and dry.

Protocol 2: Synthesis using 1-Bromobutane [1]

-

In a round-bottom flask equipped with a stir bar, add 2-naphthol (6.9 mmol) and ethanol (20.0 mL).

-

Add sodium hydroxide (14 mmol) to the mixture and heat to reflux.

-

Once the solids have dissolved, add 1-bromobutane (8.8 mmol) dropwise through the condenser.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (3:1, v/v) solvent system.

-

After completion, pour the reaction mixture over ice water to precipitate the product.

-

Collect the solid by suction filtration, wash with cold water (50 mL), and dry under vacuum.

Quantitative Data

| Parameter | Value | Reference(s) |

| Physical Properties | ||

| Molecular Formula | C₁₄H₁₆O | [8] |

| Molecular Weight | 200.28 g/mol | [8] |

| Melting Point | 31-36 °C | [8] |

| Boiling Point | 147-150 °C at 4 Torr | [8] |

| Density | 1.016 g/cm³ (predicted) | [8] |

| Reaction Yields (Illustrative) | ||

| Theoretical Yield (from 0.45 g 2-naphthol) | 0.625 g | [9] |

| Percent Yield (from 0.45 g 2-naphthol, 0.24 g product) | 38.4% | [9] |

| Theoretical Yield (from 0.51 g 2-naphthol) | 0.707 g | [10] |

| Percent Yield (from 0.51 g 2-naphthol, 0.29 g product) | 41.0% | [10] |

Spectroscopic Data

| Spectroscopy | Key Data | Reference(s) |

| ¹H NMR | Aromatic protons, and signals corresponding to the butoxy group protons are expected. Specific assignments can be made based on integration, splitting patterns, and chemical shifts. | [11][12] |

| ¹³C NMR | Signals for the naphthalene ring carbons and the four distinct carbons of the butoxy group are expected. | [13] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 200. Fragmentation can lead to the loss of the butyl group or other fragments. | |

| Infrared (IR) | Presence of C-O-C stretching vibrations for the ether linkage and characteristic peaks for the aromatic naphthalene ring. Absence of a broad O-H stretch from the starting 2-naphthol. | [1] |

Applications in Organic Chemistry

Beyond its synthesis, 2-butoxynaphthalene serves as a valuable scaffold and intermediate in various areas of organic chemistry.

Fragrance and Flavoring Industry

2-Butoxynaphthalene is widely used as a fragrance ingredient in perfumes, soaps, and other personal care products due to its pleasant, fruity, and floral aroma.[8] It is also used as a flavoring agent in the food industry.

Medicinal Chemistry

The naphthalene scaffold is a common motif in many bioactive compounds.[14] Derivatives of 2-butoxynaphthalene have shown promise as anticancer and antimicrobial agents.

Derivatives of 2-naphthaldehyde, which can be synthesized from 2-alkoxynaphthalenes, have been investigated as potent anticancer agents. For example, a series of 2-naphthaleno trans-stilbenes and cyanostilbenes have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines.[6][15] Some of these compounds exhibited significant growth inhibitory effects.[6][15]

Caption: Conceptual pathway from 2-butoxynaphthalene to potential anticancer derivatives.

Naphthalene derivatives are known to possess antimicrobial properties.[14][16] The incorporation of the 2-butoxynaphthalene moiety into various heterocyclic systems is a strategy being explored for the development of new antimicrobial agents.

Fluorescent Probes

The naphthalene core is inherently fluorescent. Functionalized naphthalene derivatives are widely used as fluorescent probes for the detection of metal ions.[17][18][19] The butoxy group can modulate the photophysical properties of the naphthalene ring system. The fluorescence of such probes can be quenched or enhanced upon binding to specific metal ions, allowing for their sensitive detection.[17][18][19]

Materials Science

The rigid and aromatic nature of the naphthalene ring makes its derivatives, including 2-butoxynaphthalene, potential candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[20][21][22][23][24] The butoxy group can enhance the solubility and processability of these materials.

Potential as a Protecting Group

In principle, the butoxy group could serve as a protecting group for the hydroxyl functionality of 2-naphthol.[25][26] The Williamson ether synthesis provides a straightforward method for its introduction.[1][2][3][4][5] Cleavage of the butyl ether could potentially be achieved under specific conditions, although this application is not yet widely documented for 2-butoxynaphthalene itself.

Conclusion

2-Butoxynaphthalene is a readily accessible and versatile compound with significant potential in various fields of organic chemistry. While its role in the fragrance industry is well-established, its applications as a precursor for bioactive molecules and functional materials are of growing interest. Further research into the synthesis of novel derivatives and the exploration of its photophysical properties will undoubtedly expand its utility and solidify its position as a valuable tool for organic chemists. This guide provides a foundational understanding for researchers and professionals looking to harness the potential of this intriguing molecule.

References

- 1. Solved EXPERIMENT 10 SYNTHESIS OF 2-BUTOXYNAPHTHALENE | Chegg.com [chegg.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Solved Lab 11 Synthesis of 2-butoxynaphthalene 1. NaOH, EtOH | Chegg.com [chegg.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry-online.com [chemistry-online.com]

- 6. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brainly.com [brainly.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chegg.com [chegg.com]

- 10. brainly.com [brainly.com]

- 11. chegg.com [chegg.com]

- 12. Solved 6. The 1H NMR spectrum of 2-butoxynaphthalene is | Chegg.com [chegg.com]

- 13. 2-ISOBUTOXYNAPHTHALENE(2173-57-1) 1H NMR spectrum [chemicalbook.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ossila.com [ossila.com]

- 21. crimsonpublishers.com [crimsonpublishers.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. aml.iaamonline.org [aml.iaamonline.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. catalogimages.wiley.com [catalogimages.wiley.com]

Theoretical Frontiers in Drug Discovery: An In-depth Technical Guide to 2-Butoxynaphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 2-butoxynaphthalene and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, molecular properties, and potential therapeutic applications of this class of compounds. This document integrates quantitative data from computational studies, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to serve as a practical resource in the laboratory and for computational drug design.

Physicochemical and Theoretical Molecular Properties

2-Butoxynaphthalene is a derivative of naphthalene (B1677914) characterized by a butoxy group at the second position. Its physicochemical properties are foundational to its behavior in biological systems and its utility as a scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of 2-Butoxynaphthalene

| Property | Value | Reference(s) |

| IUPAC Name | 2-Butoxynaphthalene | [1] |

| CAS Number | 10484-56-7 | [1][2] |

| Molecular Formula | C₁₄H₁₆O | [1][2] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | Colorless to white solid | [1] |

| Melting Point | 35-36 °C | [1] |

| Boiling Point | 147-150 °C (at 4 Torr) | [1] |

| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 123.5 °C | [1] |

| LogP | 4.01870 | [1] |

| Solubility | Slightly soluble in Acetonitrile and Chloroform | [2] |

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide insights into the electronic structure and reactivity of naphthalene derivatives. These computational methods are invaluable for predicting molecular properties that influence biological activity. While specific DFT studies on 2-butoxynaphthalene are not extensively available, data from related naphthalene derivatives offer valuable comparative insights.

Table 2: Representative Theoretical Molecular Properties of Naphthalene Derivatives from DFT Studies

| Molecular Property | Naphthalene | Di-amino Naphthalene Derivatives | Tetranitro-bis-1,2,4-triazoles | Reference(s) |

| HOMO Energy (eV) | -5.825 | Varied with substitution | Varied with isomer | [3][4][5] |

| LUMO Energy (eV) | -1.075 | Varied with substitution | Varied with isomer | [3][4][5] |

| HOMO-LUMO Gap (eV) | 4.75 | Generally decreased with electron-donating groups | Varied with isomer | [3][4][5] |

| Dipole Moment (Debye) | 0 | Varied with substitution pattern | Varied with isomer | [4][5] |

| Heat of Formation (kJ/mol) | Not specified | Not specified | 494.02 - 582.50 (solid phase) | [5] |

Synthesis of 2-Butoxynaphthalene Derivatives

The primary synthetic route to 2-butoxynaphthalene is the Williamson ether synthesis, a robust and versatile method for forming ethers. This reaction involves the deprotonation of a naphthol to form a nucleophilic naphthoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 2-butoxynaphthalene from 2-naphthol and 1-bromobutane.

Materials:

-

2-naphthol

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

1-bromobutane

-

Ice

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Thin Layer Chromatography (TLC) plate and chamber

-

Appropriate solvents for TLC (e.g., Hexane:Ethyl acetate (B1210297) mixture)

Procedure:

-

Deprotonation: In a round-bottom flask, dissolve 2-naphthol (1.0 eq) in ethanol. Add sodium hydroxide (2.0 eq) to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux until all solids have dissolved, forming the sodium 2-naphthoxide solution.

-

Nucleophilic Substitution: Cool the solution slightly and add 1-bromobutane (1.1-1.2 eq) dropwise to the reaction mixture.

-

Second Reflux: Heat the mixture to reflux for approximately one hour. The progress of the reaction can be monitored by TLC.

-

Work-up: After cooling, pour the reaction mixture into a beaker containing ice to precipitate the crude 2-butoxynaphthalene.

-

Purification: Collect the solid product by vacuum filtration, washing with cold water. The product can be further purified by recrystallization if necessary.

-

Drying and Characterization: Dry the purified product and characterize it using techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Therapeutic Applications and Biological Activity

Naphthalene derivatives have garnered significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Theoretical studies such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to predict and rationalize the biological activity of these compounds, guiding the design of more potent and selective derivatives.

Anticancer Activity: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Certain naphthalene derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Specifically, the Cyclin E/CDK2 and Cyclin A/CDK2 complexes are crucial for the G1/S phase transition and S phase progression, respectively. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

Naphthalene derivatives have also been explored for their potential as antimicrobial agents.[6] QSAR studies on some series of naphthalene derivatives have shown that antimicrobial activity can be correlated with physicochemical properties such as lipophilicity (log P) and electronic properties like the energy of the Highest Occupied Molecular Orbital (HOMO).[7]

Experimental Protocols for Biological Assays

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10][11]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO, with the final DMSO concentration kept below 0.5%) for a specified duration (e.g., 48 or 72 hours). Include vehicle-only controls.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

In Vitro CDK2 Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.[12][13][14][15][16]

Materials:

-

Recombinant CDK2/Cyclin A or Cyclin E

-

Kinase assay kit (e.g., ADP-Glo™)

-

Substrate (e.g., Histone H1 or a specific peptide)

-

ATP

-

Test compound

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the CDK2/Cyclin enzyme, and the substrate in a suitable kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Signal Generation: Add the reagents from the kinase assay kit to terminate the reaction and generate a luminescent signal proportional to the amount of ADP produced.

-

Luminescence Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[17][18][19][20][21]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound

-

96-well microtiter plates

-

Inoculator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The study of 2-butoxynaphthalene derivatives offers a promising avenue for the discovery of new therapeutic agents. This technical guide provides a foundational resource for researchers by consolidating key theoretical and experimental aspects. The integration of computational chemistry with established synthetic and biological testing protocols facilitates a rational approach to the design and development of novel drug candidates based on the 2-butoxynaphthalene scaffold. Further research, particularly focused on generating specific quantitative theoretical data for a wider range of 2-butoxynaphthalene derivatives and exploring their mechanisms of action in more detail, will be crucial in advancing these compounds towards clinical applications.

References

- 1. Page loading... [guidechem.com]

- 2. 2-BUTOXYNAPHTHALENE | 10484-56-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evaluation and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 19. rr-asia.woah.org [rr-asia.woah.org]

- 20. protocols.io [protocols.io]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

The Luminescent World of Naphthalene Derivatives: An In-depth Technical Guide to their Fluorescence Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Naphthalene (B1677914) and its derivatives form a cornerstone in the field of fluorescence spectroscopy. Their rigid bicyclic aromatic structure provides a robust scaffold for the development of a vast array of fluorescent molecules with tunable photophysical properties. These compounds have found indispensable applications as environmental sensors, biological probes, and materials for optoelectronic devices. This technical guide provides a comprehensive overview of the fluorescence spectroscopy of naphthalene derivatives, detailing their core photophysical properties, experimental protocols for their characterization, and insights into their diverse applications.

Core Photophysical Properties of Naphthalene Derivatives

The fluorescence characteristics of naphthalene derivatives are intimately linked to the nature and position of substituents on the naphthalene ring. Electron-donating groups (EDGs) like amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, and electron-withdrawing groups (EWGs) such as cyano (-CN) and nitro (-NO₂) groups, significantly influence the intramolecular charge transfer (ICT) character of the excited state, thereby modulating the emission wavelength, quantum yield, and fluorescence lifetime.

Solvatochromism

Many naphthalene derivatives exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. This phenomenon is particularly pronounced in derivatives with strong ICT character. For instance, 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) is a well-known solvatochromic dye whose emission maximum shifts to longer wavelengths (red shift) in more polar solvents. This property makes such derivatives excellent probes for studying the microenvironment of biological membranes and proteins.

Quantum Yield and Fluorescence Lifetime